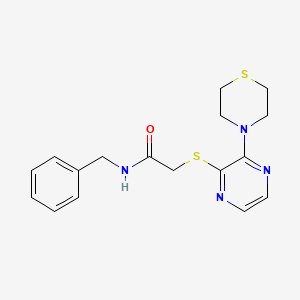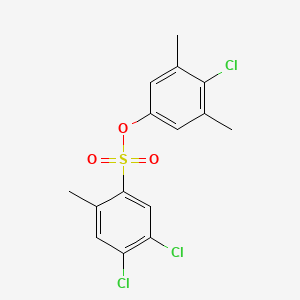
(4-Chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate, also known as CDMS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that belongs to the family of arylsulfonates. CDMS has been synthesized using various methods, and its applications in scientific research have been extensively studied.
Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential in cancer treatment. It has shown to inhibit the WNT/β-catenin pathway, which is crucial in regulating cellular functions and is often dysregulated in cancer. Specifically, it has been used to inhibit the binding of Dishevelled 1 (DVL1) protein to its receptor, Frizzled . This inhibition can lead to the reduction of cancer cell growth and may also affect chemoresistance.
Antimicrobial Properties
The related compound, 4-chloro-3,5-dimethylphenol, has been identified as having bactericidal properties against most Gram-positive bacteria. However, it is less effective against Staphylococci and Gram-negative bacteria and often inactive against Pseudomonas species . This suggests that derivatives like (4-Chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate could be explored for similar or enhanced antimicrobial applications.
Antiseptic Applications
As an extension of its antimicrobial properties, this compound could be used as an antiseptic drug. Antiseptics are used locally on humans and other animals to destroy harmful microorganisms or to inhibit their activity. Given its bactericidal properties, it could be a candidate for use in antiseptic formulations .
Molluscicide Usage
The compound has been noted for its role as a molluscicide. Molluscicides are substances used to destroy pests of the phylum Mollusca. This application is particularly relevant in agricultural settings where mollusks can be pests, as well as in controlling snail populations that are intermediate hosts for parasitic diseases .
Disinfectant Agent
Due to its bactericidal properties, this compound could be employed as a disinfectant. Disinfectants are antimicrobial agents that are applied to non-living objects to destroy harmful microorganisms or to inhibit their activity. Its effectiveness against a range of bacteria makes it a potential candidate for various disinfectant products .
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3O3S/c1-8-6-12(16)13(17)7-14(8)22(19,20)21-11-4-9(2)15(18)10(3)5-11/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDWPMMUYXHFEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

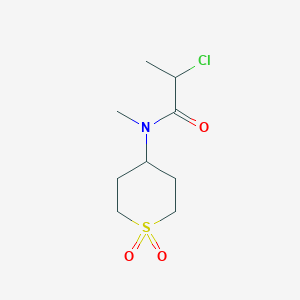

![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)
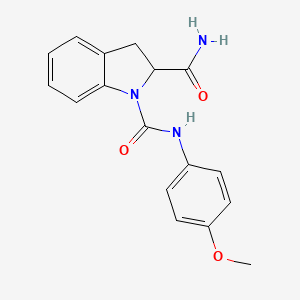
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)
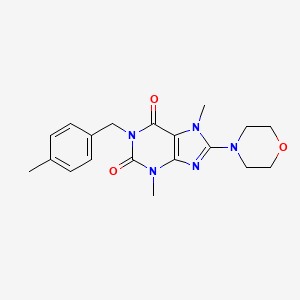
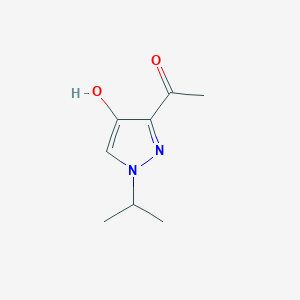
![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)
